![molecular formula C8H10N4 B15363965 1,3-dimethyl-1H-pyrazolo[4,3-c]pyridin-4-amine](/img/structure/B15363965.png)
1,3-dimethyl-1H-pyrazolo[4,3-c]pyridin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dimethyl-1H-pyrazolo[4,3-c]pyridin-4-amine is a heterocyclic aromatic organic compound belonging to the pyrazolo[4,3-c]pyridine class This compound features a pyrazole ring fused to a pyridine ring, with methyl groups at the 1 and 3 positions of the pyrazole ring and an amine group at the 4 position of the pyridine ring
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the reaction of 1H-pyrazolo[4,3-c]pyridin-4-amine with methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
Transition Metal-Catalyzed Methods: Transition metal catalysts like palladium or copper can facilitate the formation of the pyrazolo[4,3-c]pyridine core through cross-coupling reactions.
Microwave-Assisted Synthesis: Microwave irradiation can be employed to accelerate the reaction, providing a more efficient and environmentally friendly approach.
Industrial Production Methods: Industrial-scale production typically involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and large-scale batch processes are commonly used to ensure consistent quality and scalability.
化学反応の分析
1,3-Dimethyl-1H-pyrazolo[4,3-c]pyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-CPBA, basic conditions.
Reduction: LiAlH4, NaBH4, anhydrous ether.
Substitution: Alkyl halides, aprotic solvents, base catalysts.
Major Products Formed:
N-oxide derivatives from oxidation.
Reduced amines from reduction.
Substituted pyrazolo[4,3-c]pyridines from nucleophilic substitution.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been investigated for its biological activity, including antimicrobial and anticancer properties.
Medicine: It has shown promise as a lead compound in drug discovery, particularly in the development of new therapeutic agents.
Industry: Its derivatives are used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which 1,3-dimethyl-1H-pyrazolo[4,3-c]pyridin-4-amine exerts its effects involves interactions with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer applications, it may interfere with cell proliferation pathways or induce apoptosis in cancer cells.
類似化合物との比較
Pyrazolo[3,4-c]pyridine
Pyrazolo[4,3-c]pyridazine
1,3-dimethyl-1H-pyrazolo[3,4-c]pyridin-4-amine
特性
分子式 |
C8H10N4 |
|---|---|
分子量 |
162.19 g/mol |
IUPAC名 |
1,3-dimethylpyrazolo[4,3-c]pyridin-4-amine |
InChI |
InChI=1S/C8H10N4/c1-5-7-6(12(2)11-5)3-4-10-8(7)9/h3-4H,1-2H3,(H2,9,10) |
InChIキー |
JETUWHFPHRVNLD-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C2=C1C(=NC=C2)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


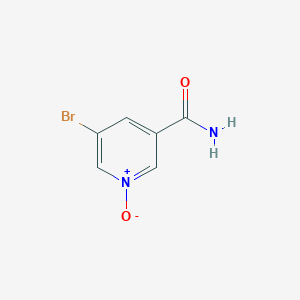
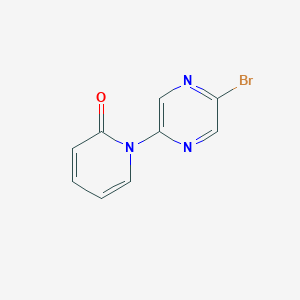
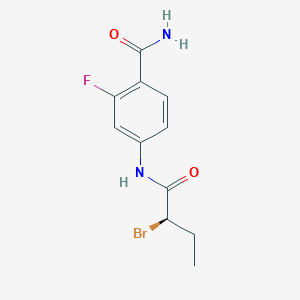
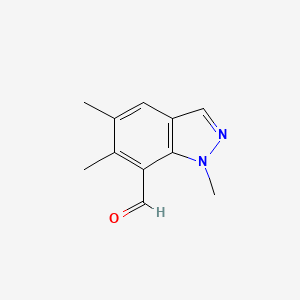
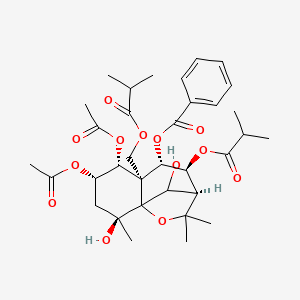
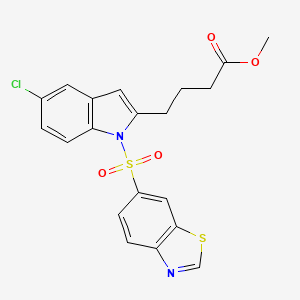

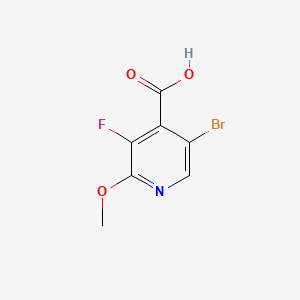

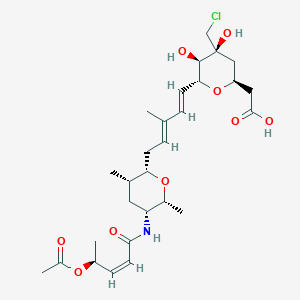
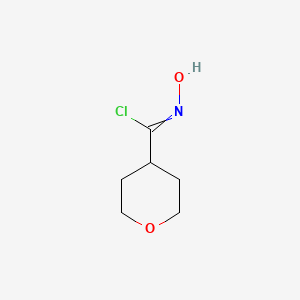
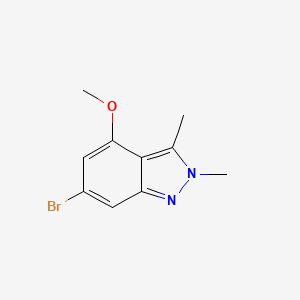
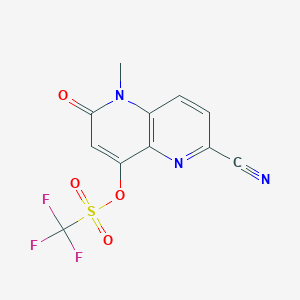
![3-Bromo-2-methyl-4,5-dihydrocyclopenta[c]pyrrol-6-one](/img/structure/B15363966.png)
